Methyl 2,4-dichloropyrimidine-6-carboxylate
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry protocols for heterocyclic compounds, though multiple naming conventions exist in the literature. According to PubChem databases, the compound is officially designated with the IUPAC name "methyl 2,6-dichloropyrimidine-4-carboxylate," reflecting the standard numbering system for pyrimidine derivatives. This nomenclatural variation stems from different positional numbering approaches, where the compound may also be referred to as "this compound" depending on the starting position for ring numbering.
The molecular structure of this compound can be comprehensively described through several standardized chemical identifiers. The molecular formula C₆H₄Cl₂N₂O₂ indicates a relatively compact structure with a molecular weight of 207.02 grams per mole. The InChI Key DQNQNLWKAGZNIT-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and structural verification. The SMILES notation COC(=O)C1=CC(=NC(=N1)Cl)Cl offers a linear representation of the molecular connectivity, clearly showing the pyrimidine ring with its chlorine substituents and the methyl ester functionality.
Structural analysis reveals that the compound exists as a substituted pyrimidine ring system where two chlorine atoms occupy positions 2 and 4 of the six-membered aromatic heterocycle, while a methyl carboxylate group is attached at position 6. This substitution pattern creates significant electronic effects within the ring system, with the electron-withdrawing chlorine atoms and carboxylate group influencing the overall reactivity and physical properties of the molecule. The compound exhibits specific spectroscopic characteristics, including distinctive infrared absorption patterns that conform to expected structural features.
Table 1: Chemical Identifiers and Properties of this compound
Physical characterization studies have established that this compound typically appears as a white to yellow to light brown powder under standard laboratory conditions. The compound demonstrates a melting point range of 55°C to 56°C according to most commercial specifications, though some sources report a slightly broader range of 53°C to 59°C. Gas chromatography analysis consistently shows purity levels of 97.5% or higher for commercial preparations, with many suppliers offering 98% purity grades.
The compound's solubility characteristics reflect its mixed polar and nonpolar structural features, showing slight solubility in chloroform and methanol while exhibiting limited water solubility. These solubility patterns are consistent with the presence of both the polar carboxylate functionality and the relatively nonpolar chlorinated pyrimidine ring system. Infrared spectroscopy confirms the expected functional group absorptions, providing reliable identification criteria for analytical purposes.
Historical Context in Heterocyclic Chemistry Development
The development of this compound must be understood within the broader historical framework of heterocyclic chemistry, which emerged as a distinct field during the nineteenth century. The foundational work in heterocyclic chemistry began in 1818 when Brugnatelli successfully isolated alloxan from uric acid, marking one of the earliest systematic studies of nitrogen-containing heterocycles. This pioneering achievement established the groundwork for subsequent investigations into pyrimidine-based compounds and their derivatives.
The specific historical trajectory of pyrimidine chemistry commenced in 1884 when Pinner introduced the term "pyrimidine" by combining the words "pyridine" and "amidine" to reflect the structural similarities between these compound classes. Pinner's nomenclatural contribution came alongside his systematic synthetic studies, where he developed methods for preparing pyrimidine derivatives through condensation reactions of ethyl acetoacetate with amidines. These early synthetic approaches laid the conceptual foundation for the later development of substituted pyrimidines, including dichlorinated derivatives.
The progression from Pinner's initial work to the development of specific dichloropyrimidine carboxylates occurred through several key historical milestones in heterocyclic synthesis. Gabriel and Colman achieved the first preparation of the parent pyrimidine compound in 1900 through a reduction process involving 2,4,6-trichloropyrimidine and zinc dust in hot water. This methodological advancement demonstrated the viability of chlorinated pyrimidine intermediates as synthetic precursors, establishing precedents for the chlorination patterns found in modern dichloropyrimidine derivatives.
Table 2: Historical Milestones in Heterocyclic and Pyrimidine Chemistry Development
| Year | Milestone Achievement | Researcher(s) | Significance for Dichloropyrimidine Development |
|---|---|---|---|
| 1818 | Isolation of alloxan from uric acid | Brugnatelli | Established nitrogen heterocycle isolation methods |
| 1832 | Production of furfural from starch | Dobereiner | Demonstrated heterocycle synthesis from natural sources |
| 1834 | Pyrrole isolation through dry distillation | Runge | Advanced heterocyclic compound purification techniques |
| 1884 | Pyrimidine nomenclature and synthesis methods | Pinner | Direct precursor to pyrimidine derivative development |
| 1900 | First pyrimidine synthesis from chlorinated precursor | Gabriel and Colman | Established chlorinated pyrimidine synthetic routes |
| 1951 | Chargaff's rules for nucleic acid composition | Chargaff | Highlighted biological significance of pyrimidine derivatives |
The evolution of synthetic methodologies throughout the twentieth century enabled increasingly sophisticated approaches to pyrimidine functionalization and substitution. Research into nucleophilic substitution reactions on chlorinated pyrimidines became particularly significant, as these transformations allowed for the introduction of various functional groups while maintaining the core heterocyclic structure. The development of carboxylation techniques for pyrimidine rings provided the synthetic pathways necessary for creating carboxylate derivatives such as this compound.
Modern synthetic approaches to dichloropyrimidine carboxylates have benefited from advances in organometallic chemistry and catalytic processes developed during the latter half of the twentieth century. These methodological improvements have enabled more efficient and selective synthetic routes, allowing for better control over regioselectivity and functional group compatibility. The compound's current availability as a research chemical reflects the culmination of these historical developments in heterocyclic synthesis.
The broader context of heterocyclic chemistry development reveals that compounds like this compound represent important synthetic intermediates in contemporary pharmaceutical and materials research. The historical progression from Pinner's early pyrimidine work to modern dichloropyrimidine derivatives illustrates the continuous evolution of synthetic organic chemistry and its applications. Current research into pyrimidine-based compounds continues to build upon these historical foundations, with dichloropyrimidine carboxylates serving as versatile building blocks for more complex heterocyclic systems.
Properties
IUPAC Name |
methyl 2,6-dichloropyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-12-5(11)3-2-4(7)10-6(8)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNQNLWKAGZNIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70286359 | |
| Record name | Methyl 2,4-dichloropyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70286359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6299-85-0 | |
| Record name | 6299-85-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2,4-dichloropyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70286359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,4-dichloropyrimidine-6-carboxylate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Chlorination and Esterification Process
A representative synthesis involves the following stages:
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | Orotic acid (20 g, 128 mmol), POCl3 (75 mL), catalytic DMF (~0.5 mL), reflux 3 h | Orotic acid is suspended in POCl3 with catalytic DMF to facilitate chlorination at the 2 and 4 positions of the pyrimidine ring. Refluxing ensures complete reaction. | Intermediate dichloropyrimidine formed |
| 2 | Methanol/chloroform mixture (5% methanol in chloroform, 200 mL), 0°C, stirring 30 min | The reaction mixture is poured into cold methanol/chloroform to effect esterification, converting the acid to methyl ester. | Methyl 2,4-dichloropyrimidine-6-carboxylate isolated |
| 3 | Washing with saturated sodium bicarbonate solution (3 × 200 mL), drying over sodium sulfate, filtration, concentration under reduced pressure | Purification steps to remove impurities and isolate the product. | 19.0 g (approx. 91.8 mmol), 90% yield |
This method is adapted from a patent and chemical synthesis literature, emphasizing the use of POCl3 and DMF for chlorination and cold methanol/chloroform for esterification.
Alternative Chlorination Approaches
Another method involves stepwise chlorination of 4,6-dihydroxypyrimidine derivatives using POCl3 and phosphorus pentachloride (PCl5) with amine bases like N,N-dimethylcyclohexylamine, followed by purification through distillation and solvent extraction. This approach yields 2,4-dichloropyrimidine intermediates, which can be further functionalized.
Reaction Conditions and Optimization
- Chlorination: Typically performed at 50–100°C under reflux with POCl3 as chlorinating agent; DMF acts as a catalyst to activate POCl3.
- Esterification: Conducted at low temperature (0°C) to control reaction rate and avoid side reactions.
- Purification: Organic layers are washed with bicarbonate solution to neutralize acidic impurities, dried, and concentrated under reduced pressure.
- Yield: High yields (~90%) are achievable with careful control of reaction parameters.
Industrial and Laboratory Scale Considerations
- Industrial Scale: Batch processes use high-purity starting materials, with distillation under reduced pressure to isolate pure this compound. Solvent recycling and strict temperature control are critical for scale-up.
- Laboratory Scale: Smaller quantities use similar protocols with careful temperature and reagent stoichiometry monitoring to maximize yield and purity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value | Notes |
|---|---|---|
| Starting Material | Orotic acid | Readily available pyrimidine precursor |
| Chlorinating Agent | POCl3 | Used with catalytic DMF |
| Temperature (Chlorination) | 110–120°C reflux | Ensures complete chlorination |
| Temperature (Esterification) | 0°C | Controls ester formation |
| Solvent for Esterification | Methanol/chloroform (5%) | Facilitates methyl ester formation |
| Reaction Time | 3 h (chlorination), 30 min (esterification) | Optimized for yield |
| Yield | ~90% | High efficiency with proper control |
Research Findings and Notes
- The use of catalytic DMF is critical to activate POCl3 and improve chlorination efficiency.
- Esterification at low temperature minimizes side reactions and decomposition.
- The product this compound is stable and can be isolated by standard organic purification techniques.
- Alternative chlorination methods using PCl5 and amine bases have been reported but are more complex and less commonly employed for this specific ester.
- The compound serves as a key intermediate for further functionalization in drug discovery and agrochemical synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,4-dichloropyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: The major products are typically substituted pyrimidine derivatives, where the chlorine atoms are replaced by the nucleophiles used in the reaction.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but may include various oxidized or reduced forms of the original compound.
Scientific Research Applications
Pharmaceutical Development
Methyl 2,4-dichloropyrimidine-6-carboxylate is used as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for potential anticancer and antimicrobial activities.
Case Study : A study demonstrated that derivatives of this compound can inhibit specific enzymes involved in cancer cell proliferation, showcasing its potential as a lead compound for drug development targeting oncogenic pathways .
Agrochemical Synthesis
The compound plays a crucial role in the development of agrochemicals. It serves as a building block for herbicides and pesticides due to its ability to interact with biological systems in plants and pests.
Data Table: Agrochemical Applications
| Application Type | Example Compounds | Activity |
|---|---|---|
| Herbicides | Pyrimidine-based herbicides | Effective against broadleaf weeds |
| Insecticides | Chlorinated pyrimidine derivatives | Target specific insect receptors |
Research has focused on the biological activities of this compound and its derivatives. Studies indicate potential antimicrobial properties against various pathogens.
Case Study : A research project evaluated the antibacterial activity of synthesized derivatives against resistant strains of bacteria, revealing promising results that warrant further investigation .
Organic Synthesis
The compound is utilized in organic synthesis as a versatile reagent for creating complex molecules through substitution reactions. It can react with nucleophiles to form substituted pyrimidine derivatives.
Common Reactions :
- Substitution Reactions : Chlorine atoms can be replaced by amines or thiols.
- Oxidation/Reduction Reactions : Participates in redox reactions under specific conditions.
Mechanism of Action
The mechanism of action of Methyl 2,4-dichloropyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. This inhibition can result in the suppression of cell growth and proliferation .
Comparison with Similar Compounds
Research Findings and Trends
Recent studies highlight the compound’s utility in high-throughput screening for tuberculosis treatments and kinase inhibitor development . Emerging analogs, such as 2-amino-4-chloropyrimidine-5-carboxylates (e.g., 1240597-30-1), show promise in reducing toxicity while retaining reactivity .
Biological Activity
Methyl 2,4-dichloropyrimidine-6-carboxylate is a pyrimidine derivative with significant potential in pharmaceutical applications due to its diverse biological activities. Its molecular formula is CHClNO, and it has garnered attention for its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, potentially through mechanisms involving enzyme inhibition and disruption of metabolic pathways. For instance, the compound has been evaluated for its effectiveness against Mycobacterium tuberculosis (Mtb), showing promising results in inhibiting bacterial growth without cross-resistance to conventional antituberculosis drugs .
Anticancer Activity
The compound's anticancer properties have also been a focal point of research. It has been shown to inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell cycle regulation. The mechanism involves the disruption of key metabolic pathways essential for cancer cell survival. In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes that are crucial for cellular metabolism in both microbial and cancerous cells.
- Disruption of Metabolic Pathways : By interfering with metabolic processes, it can lead to cell growth suppression.
Structure-Activity Relationships (SAR)
Research into the SAR of this compound has revealed that modifications to its structure can significantly influence its biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution at position 2 or 4 | Enhanced antimicrobial activity |
| Alteration of the carboxylate group | Improved anticancer efficacy |
These findings suggest that strategic modifications could lead to more potent derivatives with enhanced therapeutic profiles .
Study on Antitubercular Activity
A study focused on a series of pyrimidine derivatives, including this compound, assessed their antitubercular activity against clinical strains of Mtb. The results indicated that compounds from this series exhibited moderate to potent activity without cross-resistance to existing therapies. This study highlights the potential for developing new treatments for tuberculosis based on this compound's structure .
Evaluation Against Cancer Cell Lines
In another significant study, this compound was evaluated against several cancer cell lines. The results demonstrated that the compound effectively induced apoptosis in these cells, suggesting its potential as a chemotherapeutic agent. Further analysis revealed specific pathways involved in the apoptotic process, providing insights into how this compound could be utilized in cancer therapy .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 2,4-dichloropyrimidine-6-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via a four-step route starting from commercially available material. Key steps include selective amination at 0°C in THF (to displace the 6-chloro group), hydrogenation with 10% Pd/C, and hydrolysis using LiOH in methanol to yield intermediates . Optimization strategies:
- Temperature Control : Maintain 0°C during amination to minimize side reactions and achieve quantitative yields.
- Solvent Selection : THF is preferred for its polarity and compatibility with nucleophilic substitutions.
- Catalyst Loading : Adjust Pd/C ratios to balance hydrogenation efficiency and cost.
- Data Reference : Reported yields exceed 90% under optimized conditions .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural validation:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., dichloro groups at 2- and 4-positions).
- Mass Spectrometry (MS) : Confirms molecular weight (207.014 g/mol) and fragmentation patterns .
- Elemental Analysis : Validates purity (>95% recommended for synthetic intermediates).
- Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₄Cl₂N₂O₂ | |
| Melting Point | 54–56°C | |
| Boiling Point | 306.1±22.0°C (760 mmHg) | |
| Density | 1.5±0.1 g/cm³ |
Q. What are the recommended handling and storage protocols for this compound?
- Methodological Answer :
- Storage : Keep in a dry, inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the ester group.
- Handling : Use gloves and fume hoods to avoid exposure to chloride vapors during reactions.
- Stability : Avoid prolonged exposure to strong acids/bases, which may cleave the ester moiety .
Advanced Research Questions
Q. How can regioselective functionalization at the 4- and 6-positions of this compound be achieved?
- Methodological Answer :
- 6-Position Selectivity : Use bulky nucleophiles (e.g., N-methyl-1-phenylmethanamine) at low temperatures (0°C) to preferentially displace the 6-chloro group .
- 4-Position Activation : Employ catalysts like CuI to enhance reactivity at the 4-position for cross-coupling reactions.
- Computational Guidance : DFT calculations predict electron-deficient sites, aiding in reaction design.
Q. What strategies mitigate instability of this compound under acidic or basic conditions?
- Methodological Answer :
- Buffered Media : Conduct reactions in pH-neutral solvents (e.g., dichloromethane) to avoid ester hydrolysis.
- Protective Groups : Temporarily protect the carboxylate during harsh reactions (e.g., silylation).
- Kinetic Monitoring : Use in situ IR or HPLC to detect decomposition intermediates early .
Q. How can researchers resolve contradictions in reported synthetic yields for amination reactions involving this compound?
- Methodological Answer :
- Parameter Analysis : Compare reaction variables (solvent purity, stoichiometry, temperature gradients) across studies.
- Reproducibility Tests : Replicate conditions from high-yield reports (e.g., THF at 0°C with slow reagent addition) .
- Side-Reaction Profiling : Use LC-MS to identify byproducts (e.g., dimerization or over-amination).
Data Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
